Pamaqueside
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Overview
Description
Pamaqueside is a synthetic saponin compound known for its cholesterol-lowering properties. It functions by inhibiting the intestinal absorption of cholesterol, making it a promising candidate for the treatment of hypercholesterolemia . This compound has been studied extensively in clinical trials and has shown significant potential in reducing serum low-density lipoprotein (LDL) cholesterol levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pamaqueside is synthesized through a series of chemical reactions involving the formation of saponin structures. The synthetic route typically involves the glycosylation of a steroidal sapogenin, followed by various protective group manipulations and functional group transformations .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography for purification and crystallization for final product isolation .
Chemical Reactions Analysis
Types of Reactions: Pamaqueside undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the saponin structure.
Substitution: Substitution reactions are employed to introduce different functional groups onto the saponin backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
Pamaqueside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying saponin chemistry and its interactions with cholesterol.
Biology: Investigated for its effects on cholesterol metabolism and absorption in biological systems.
Medicine: Explored as a potential therapeutic agent for treating hypercholesterolemia and related cardiovascular diseases.
Industry: Utilized in the development of cholesterol-lowering drugs and dietary supplements
Mechanism of Action
Pamaqueside exerts its effects by inhibiting the absorption of cholesterol in the intestines. It binds to cholesterol molecules, preventing their incorporation into micelles and subsequent absorption by enterocytes. This leads to increased excretion of cholesterol in the feces and a reduction in serum LDL cholesterol levels . The molecular targets involved include cholesterol transporters and enzymes responsible for cholesterol metabolism .
Comparison with Similar Compounds
Tiqueside: Another synthetic saponin with cholesterol-lowering properties.
Ezetimibe: A cholesterol absorption inhibitor with a different mechanism of action.
Phytosterols: Plant-derived compounds that reduce cholesterol absorption in the intestines
Pamaqueside’s unique mechanism of action and higher potency make it a valuable compound for further research and development in the field of cholesterol management.
Properties
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O14/c1-17-7-10-39(48-16-17)18(2)27-24(53-39)12-22-21-6-5-19-11-20(8-9-37(19,3)28(21)23(42)13-38(22,27)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h17-22,24-36,40-41,43-47H,5-16H2,1-4H3/t17-,18+,19+,20+,21+,22+,24+,25-,26-,27+,28-,29-,30+,31-,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMZIGBYZQUQOA-QEEMJVPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CC(=O)C5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC(=O)[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150332-35-7 |
Source
|
Record name | Pamaqueside [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150332357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PAMAQUESIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1Y3WKM9WU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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